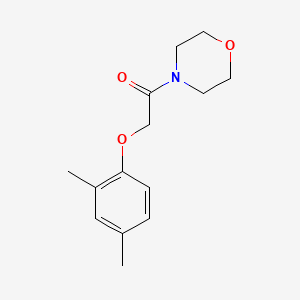![molecular formula C19H18FN3O2 B6232080 3-(2-fluorophenyl)-1-[2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]urea CAS No. 2094506-47-3](/img/no-structure.png)
3-(2-fluorophenyl)-1-[2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a urea derivative, which means it contains a functional group with the pattern (NH2)C=O. Urea derivatives are common in medicinal chemistry and have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure would likely show typical bonding patterns of urea derivatives, with the urea group forming hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of the fluorophenyl and tetrahydroisoquinolinyl groups could influence properties like solubility, melting point, and stability .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-fluorophenyl)-1-[2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]urea' involves the reaction of 2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinoline with 2-fluoroaniline followed by the addition of urea.", "Starting Materials": [ "2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinoline", "2-fluoroaniline", "Urea" ], "Reaction": [ "Step 1: 2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinoline is reacted with 2-fluoroaniline in the presence of a suitable solvent and a catalyst to form 3-(2-fluorophenyl)-1-[2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]amine.", "Step 2: The resulting amine is then reacted with urea in the presence of a suitable solvent and a catalyst to form the final product, 3-(2-fluorophenyl)-1-[2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]urea." ] } | |
Número CAS |
2094506-47-3 |
Nombre del producto |
3-(2-fluorophenyl)-1-[2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]urea |
Fórmula molecular |
C19H18FN3O2 |
Peso molecular |
339.4 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




